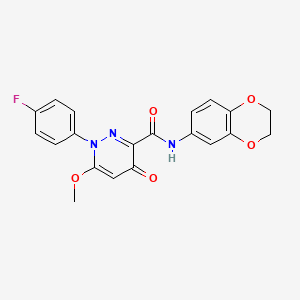

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound featuring a 1,4-benzodioxin ring fused to a dihydropyridazine-carboxamide scaffold.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O5/c1-27-18-11-15(25)19(23-24(18)14-5-2-12(21)3-6-14)20(26)22-13-4-7-16-17(10-13)29-9-8-28-16/h2-7,10-11H,8-9H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZNSDOSVDCKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on various research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general procedure includes:

- Formation of the Benzodioxin Core : The initial step often involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various reagents to form sulfonamides or other intermediates.

- Substitution Reactions : These intermediates are then subjected to further reactions with halogenated compounds or other nucleophiles to introduce the fluorophenyl and methoxy groups.

- Final Coupling and Purification : The final product is purified through techniques such as recrystallization or chromatography.

A detailed synthesis pathway can be summarized in the following table:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2,3-dihydrobenzo[1,4]-dioxin + 4-fluorophenyl compound | Intermediate A |

| 2 | Intermediate A + methoxy reagent | Intermediate B |

| 3 | Intermediate B + coupling agent | This compound |

Antioxidant Properties

Research indicates that compounds with a similar structure exhibit significant antioxidant activity. The presence of the benzodioxin moiety is believed to enhance this activity by scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Studies have shown that derivatives of benzodioxin exhibit antimicrobial properties against a range of pathogens. For instance:

- Bacterial Activity : Compounds related to N-(2,3-dihydro-1,4-benzodioxin...) have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Notably:

- Alpha-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced blood glucose levels post-meal.

- Acetylcholinesterase Inhibition : This is important for potential applications in treating Alzheimer's Disease by increasing acetylcholine levels in the brain.

Case Studies

Several studies have focused on the biological activity of similar compounds:

- Study on Antidiabetic Effects : A study evaluated the effects of compounds derived from benzodioxin on blood glucose levels in diabetic models. Results indicated a significant reduction in glucose levels compared to control groups.

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related compounds in animal models of neurodegeneration, suggesting potential applications in treating cognitive disorders.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its 1,4-benzodioxin moiety , 4-fluorophenyl group , and 6-methoxy-dihydropyridazine-carboxamide backbone. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Features and Comparisons

Key Observations:

Benzodioxin vs. Comparatively, thiazole () and pyridine () rings introduce nitrogen-based polarity, which may alter solubility or metabolic stability .

Substituent Effects: The 4-fluorophenyl group in the target compound likely enhances electron-withdrawing effects and metabolic resistance compared to bromophenyl (AZ257, ) or methylphenoxy () groups . 6-Methoxy on the dihydropyridazine ring may sterically hinder interactions compared to unsubstituted analogs, as seen in NMR studies where substituent positions (e.g., regions A/B in ) directly affect chemical environments .

Carboxamide Variations :

- Dihydropyridazine-carboxamide (target) vs. pyrrolidone-carboxamide (): The former’s conjugated system may enhance π-π stacking, while the latter’s flexibility could improve bioavailability .

Research Findings and Mechanistic Insights

NMR and Structural Analysis ()

Comparative NMR profiles of analogs (e.g., Rapa, compounds 1 and 7) reveal that chemical shifts in regions A (positions 29–36) and B (positions 39–44) are sensitive to substituent changes. For the target compound, the 4-fluorophenyl and methoxy groups in these regions likely perturb electronic environments, influencing binding or stability .

Antihepatotoxic SAR ()

Flavones and coumarins with 1,4-dioxane rings and hydroxymethyl substituents exhibit enhanced antihepatotoxic activity. By analogy, the target’s benzodioxin ring may similarly contribute to hepatoprotective effects, though its pyridazine core could modulate potency differently .

Lumping Strategy Relevance ()

Compounds with benzodioxin/dihydropyridazine scaffolds may be grouped using lumping strategies due to shared reactivity patterns (e.g., oxidation susceptibility at the dioxin ether linkage). This approach simplifies predictive modeling but risks overlooking subtle substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.